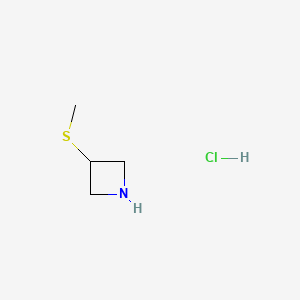

Azetidin-3-thiolhydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azetidine-3-thiol hydrochloride is a chemical compound that falls under the category of azetidines . Azetidines are four-membered nitrogen-containing heterocycles . They are important in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, they are significantly more stable than related aziridines .

Synthesis Analysis

Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the use of 2-isoxazoline-3-carboxylates in a visible-light-mediated intermolecular aza Paternò–Büchi reaction .

Molecular Structure Analysis

The molecular structure of azetidines is characterized by a four-membered ring containing a nitrogen atom . This structure is driven by a considerable ring strain, making azetidines more stable than related aziridines .

Chemical Reactions Analysis

Azetidines exhibit unique reactivity due to their ring strain . This reactivity can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions .

Physical And Chemical Properties Analysis

Azetidine-3-thiol hydrochloride has a molecular weight of 93.56 . Its empirical formula is C3H7N · HCl .

Wissenschaftliche Forschungsanwendungen

Antibakterielle und antimikrobielle Beschichtungen

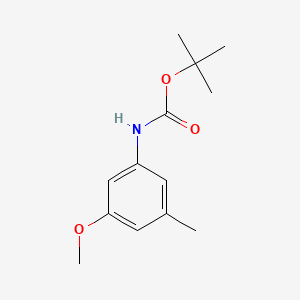

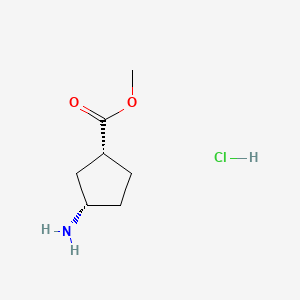

Azetidin-3-thiolhydrochlorid wird bei der Entwicklung von antibakteriellen und antimikrobiellen Beschichtungen eingesetzt. Diese Beschichtungen sind wichtig, um die Ausbreitung von Infektionen, insbesondere in medizinischen Umgebungen, zu verhindern. Die Fähigkeit der Verbindung, mikrobielle Membranen zu stören, macht sie zu einem hervorragenden Kandidaten für die Herstellung von Oberflächen, die das Bakterienwachstum hemmen {svg_1}.

CO2-Adsorption

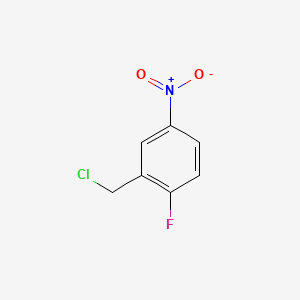

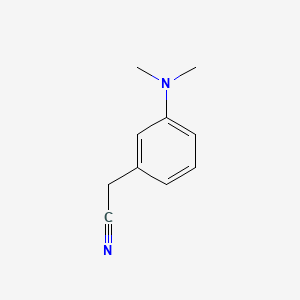

Im Bereich der Umweltwissenschaften trägt this compound zu CO2-Adsorptionsprozessen bei. Seine Einarbeitung in Polymere kann die Fähigkeit der Materialien verbessern, Kohlendioxid einzufangen und zu speichern, was ein entscheidender Schritt bei der Bekämpfung des Klimawandels und der Reduzierung von Treibhausgasemissionen ist {svg_2}.

Chelatisierung

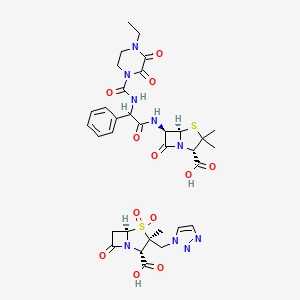

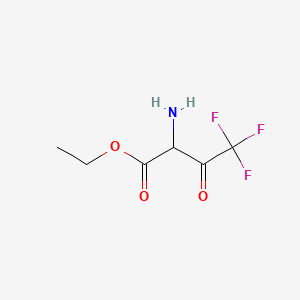

Die Chelattherapie, die die Entfernung von Schwermetallen aus dem Körper beinhaltet, kann von der Verwendung von this compound profitieren. Die Eigenschaften der Verbindung ermöglichen es ihr möglicherweise, an Metallionen zu binden und ihre Extraktion aus biologischen Systemen oder Umweltproben zu erleichtern {svg_3}.

Material-Templating

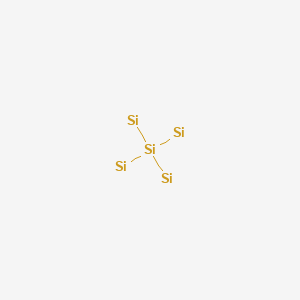

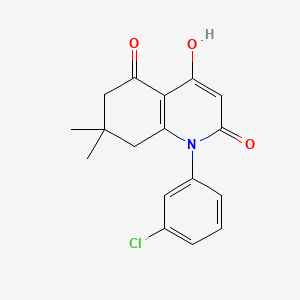

This compound spielt eine Rolle beim Material-Templating, bei dem es zur Herstellung strukturierter Materialien mit spezifischen Eigenschaften beiträgt. Diese Anwendung ist besonders relevant für die Herstellung von Nanomaterialien und die Entwicklung neuartiger Materialarchitekturen {svg_4}.

Nicht-virale Gen-Transfektion

Die Verbindung wird auch in nicht-viralen Gen-Transfektionsmethoden untersucht. Ihre Polyaminstruktur kann verwendet werden, um genetisches Material sicher und effektiv in Zellen zu transportieren, was eine Eckpfeilertechnik in der Gentherapie und genetischen Forschung ist {svg_5}.

Polymersynthese

Schließlich ist this compound ein Baustein in der Polymersynthese. Seine Ringstruktur wird in der Ringöffnungs-Polymerisation genutzt, um Polymere mit einer Vielzahl von Strukturen und Eigenschaften zu erzeugen, die für spezifische industrielle oder Forschungsanwendungen zugeschnitten werden können {svg_6}.

Wirkmechanismus

Target of Action

Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . .

Mode of Action

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions

Biochemical Pathways

Azetidines are used in various biochemical pathways due to their unique reactivity. They are used in the synthesis of polyamines, with various structures (i.e., branched vs. linear) and degrees of control . .

Result of Action

Azetidines are known to have unique reactivity that can be triggered under appropriate reaction conditions .

Safety and Hazards

Eigenschaften

IUPAC Name |

azetidine-3-thiol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS.ClH/c5-3-1-4-2-3;/h3-5H,1-2H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVAOKPPTCPUEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)S.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179337-60-1 |

Source

|

| Record name | azetidine-3-thiol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes azetidine-3-thiol hydrochloride a significant compound in pharmaceutical synthesis?

A1: Azetidine-3-thiol hydrochloride is a crucial building block for creating the side chain of certain carbapenem antibiotics, including tebipenem pivoxil. [, ] These antibiotics are known for their broad-spectrum activity against a wide range of bacterial infections.

Q2: Can you describe a specific example of how azetidine-3-thiol hydrochloride is used in drug synthesis?

A2: Absolutely. One research paper describes the synthesis of 1-(1,3-thiazolin-2-yl)azetidine-3-thiol hydrochloride (4), a key intermediate for the oral carbapenem antibiotic L-084. [] The researchers used 1-azabicyclo[1.1.0]butane (ABB) to synthesize various azetidine derivatives, ultimately leading to the formation of compound (4) via the hydrolysis of a protected azetidine-3-thiol derivative.

Q3: The research mentions different synthetic routes. Are there advantages to a particular method?

A3: Yes, different synthetic approaches offer advantages in terms of yield, cost, and process efficiency. For example, one paper highlights a method for synthesizing the side chain of tebipenem pivoxil using 2-(methylthio)-4,5-dihydrothiazole as the starting material. [] This method claims to improve the yield of 1-(4,5-dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride, simplify the synthesis process, and reduce overall costs compared to previous methods.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one](/img/no-structure.png)

![3-Ethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B600046.png)